1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone is an organic compound notable for its unique structural characteristics, which include a trifluoromethyl group and a brominated methoxy-substituted phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential applications as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular formula is and it has a CAS number of 81430757 .
This compound can be sourced from chemical suppliers such as Alfa Chemistry and PubChem, where detailed information regarding its properties and synthesis can be found. It falls under the classification of trifluoroacetophenone derivatives, which are known for their reactivity and utility in organic synthesis .
The synthesis of 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to scale up the synthesis process, allowing for improved efficiency and consistency in product quality. Reaction conditions are optimized to maximize yield while minimizing by-products.
The molecular structure of 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone features:
The canonical SMILES representation of this compound is C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)O .
1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions:
The mechanism of action of 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets such as enzymes and receptors:
Data on toxicity and environmental impact should be considered when handling this compound. It is advisable to consult safety data sheets (SDS) for detailed safety information.
1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone has several scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: